molecular formula C14H14FNO3S B5208202 N-[2-(2-fluorophenoxy)ethyl]benzenesulfonamide

N-[2-(2-fluorophenoxy)ethyl]benzenesulfonamide

Cat. No.: B5208202
M. Wt: 295.33 g/mol
InChI Key: JMFKIZUEHYRLDF-UHFFFAOYSA-N
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Description

N-[2-(2-fluorophenoxy)ethyl]benzenesulfonamide is an organic compound with the molecular formula C14H14FNO3S. This compound is known for its unique chemical structure, which includes a fluorophenoxy group and a benzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-fluorophenoxy)ethyl]benzenesulfonamide typically involves the reaction of 2-fluorophenol with ethylene oxide to form 2-(2-fluorophenoxy)ethanol. This intermediate is then reacted with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The final product is typically purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-fluorophenoxy)ethyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(2-fluorophenoxy)ethyl]benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(2-fluorophenoxy)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The fluorophenoxy group can interact with hydrophobic pockets in proteins, while the sulfonamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-chlorophenoxy)ethyl]benzenesulfonamide
  • N-[2-(2-bromophenoxy)ethyl]benzenesulfonamide
  • N-[2-(2-methylphenoxy)ethyl]benzenesulfonamide

Uniqueness

N-[2-(2-fluorophenoxy)ethyl]benzenesulfonamide is unique due to the presence of the fluorine atom in the phenoxy group. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity compared to its chloro, bromo, and methyl analogs .

Properties

IUPAC Name

N-[2-(2-fluorophenoxy)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3S/c15-13-8-4-5-9-14(13)19-11-10-16-20(17,18)12-6-2-1-3-7-12/h1-9,16H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFKIZUEHYRLDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCOC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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